4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide, also known as 4-AEDMS, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 207.31 g/mol, and is soluble in water, methanol, and ethanol. Its structure consists of two benzene rings and an amine group, with a sulfonamide group attached to the amine group. 4-AEDMS has a wide range of applications in both biochemical and physiological research, and is often used in laboratory experiments.
Scientific Research Applications
Synthesis of Dyes
This compound plays a crucial role in the synthesis of dyes . The unique chemical structure of this compound allows it to interact with other molecules in ways that can produce a wide range of colors. This makes it valuable in the production of dyes for textiles, paints, and other industries.
Production of Organic Compounds
“4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide” is also used in the production of various organic compounds . Its chemical properties make it a versatile building block in organic chemistry, allowing it to be used in the synthesis of a wide range of organic substances.
Polymer Production
This compound serves as a foundational component in generating polymers . Polymers have a wide range of applications, from plastics and resins to fibers and adhesives. The ability to influence the properties of these materials through the use of this compound is a significant area of research.
Surfactant Production
Surfactants, substances that reduce the surface tension of a liquid, are another application of "4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide" . These are used in a variety of products, from detergents and emulsifiers to foaming agents and dispersants.
Catalyst Production
The compound is also used in the production of catalysts . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. They are used in a wide range of industries, including the production of pharmaceuticals, petrochemicals, and polymers.
Neurotransmission Regulation
“4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide” has been extensively investigated for its potential applications in scientific research, particularly as a model compound to study the mechanism of action of various enzymes involved in neurotransmission regulation . Enzymes such as cholinesterases and cytochrome P450, crucial for the metabolism of drugs, have been examined using this compound as a model .
Mechanism of Action
Target of Action
The primary target of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of this compound is similar to the inhibitor PMSF .
Biochemical Pathways
It is known that dopamine, a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation, can stimulate d42, D44 and D47 receptors and modulate GIRK currents .
Result of Action
It is known that the compound inhibits proteases, which play a crucial role in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Action Environment
It is known that the compound is more stable at low ph values .
properties
IUPAC Name |
4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQZWQUZUKNMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.